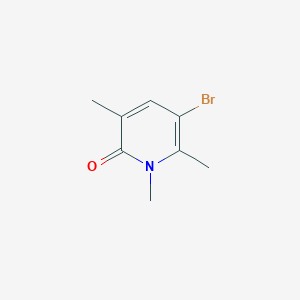![molecular formula C12H22N2 B13971191 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The spiro[5.5]undecane skeleton is chiral, and its chirality is due to the helicity of the spirane skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the use of cyclopropylamine and a suitable spirocyclic precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been reported to act as a competitive γ-aminobutyric acid type A receptor antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects, including immunomodulation .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Similar in structure but lacks the cyclopropyl group.
1-Oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties
Uniqueness
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C12H22N2 |
|---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
3-cyclopropyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,1-10H2 |
InChI Key |
VSJVZUAOJSNQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


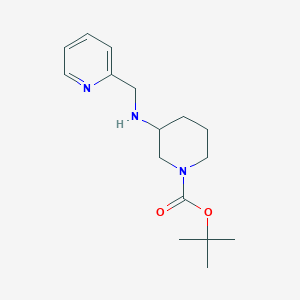
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)

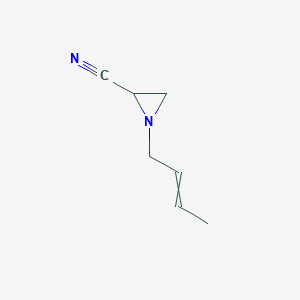
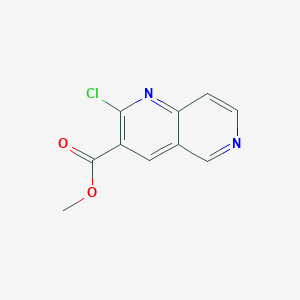
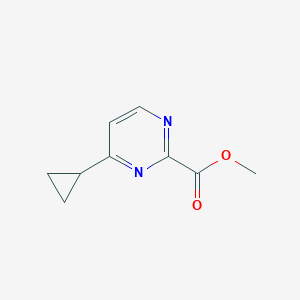

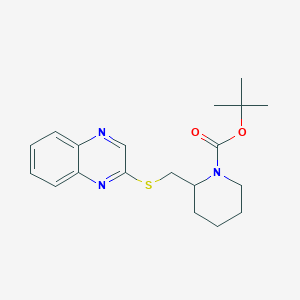
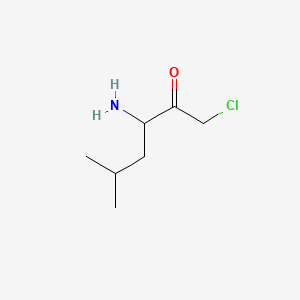


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
